molecular formula C16H24O B7870253 1-(4-Butylphenyl)hexan-1-one

1-(4-Butylphenyl)hexan-1-one

Cat. No.: B7870253
M. Wt: 232.36 g/mol
InChI Key: WXWYZARNVHIUSO-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)hexan-1-one is an organic compound with the molecular formula C16H24O It is a ketone characterized by a hexanone chain attached to a butyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Butylphenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-butylbenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Post-reaction, the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 4-butylbenzoic acid.

    Reduction: Formation of 1-(4-butylphenyl)hexanol.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

1-(4-Butylphenyl)hexan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)hexan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenyl ring and ketone group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(4-tert-Butylphenyl)hexan-1-one: Similar structure but with a tert-butyl group instead of a butyl group.

    1-(4-Methylphenyl)hexan-1-one: Similar structure but with a methyl group instead of a butyl group.

    1-(4-Ethylphenyl)hexan-1-one: Similar structure but with an ethyl group instead of a butyl group.

Uniqueness: 1-(4-Butylphenyl)hexan-1-one is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility and reactivity. The length and branching of the alkyl chain can affect the compound’s interaction with other molecules and its overall stability.

Properties

IUPAC Name

1-(4-butylphenyl)hexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-3-5-7-9-16(17)15-12-10-14(11-13-15)8-6-4-2/h10-13H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWYZARNVHIUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=C(C=C1)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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